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Introduction
Arsenic is a highly toxic and carcinogenic metalloid that contaminates water sources through

natural geological processes and industrial activities such as mining, smelting, and agriculture.

[1] The removal of arsenic from wastewater is crucial to prevent environmental pollution and

protect public health. One common and cost-effective method for arsenic removal is chemical

precipitation, particularly using lime (calcium hydroxide, Ca(OH)₂) or other calcium salts.[2][3]

This process involves the addition of a calcium source to arsenic-contaminated water, which

leads to the precipitation of various low-solubility calcium arsenate compounds.[4] The

effectiveness of this method is primarily targeted at arsenate, the As(V) oxidation state, as

arsenite (As(III)) is more mobile and toxic.[1] Therefore, a pre-oxidation step to convert As(III)

to As(V) is often necessary for efficient removal.

Mechanism of Arsenic Removal
The primary mechanism for arsenic removal using calcium salts is precipitation. When a

calcium source like lime is added to wastewater containing arsenate ions (AsO₄³⁻), a series of

chemical reactions occur, leading to the formation of solid calcium arsenate precipitates.[5]

These solids can then be removed from the water through sedimentation and filtration.[6]

Several different calcium arsenate compounds can form, and their specific composition,

crystalline structure, and solubility are highly dependent on the pH of the solution and the molar

ratio of calcium to arsenic (Ca/As).[2][7][8] The key precipitates identified in studies include:
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Tricalcium arsenate hydrates (Ca₃(AsO₄)₂·xH₂O): These compounds tend to form at a pH

range of 3 to 7.[7]

Ca₄(OH)₂(AsO₄)₂·4H₂O: This phase is consistently observed at Ca/As ratios between 2.00

and 2.50.[8] It is stable at high pH and can reduce arsenic concentrations to very low levels.

[2]

Arsenate Apatite (Ca₅(AsO₄)₃OH): This is another low-solubility precipitate that forms at high

pH values, typically between 9.50 and 12.65, and can reduce arsenic concentrations to

below 0.5 mg/L.[2][8]

The general precipitation reaction can be represented as: 3Ca²⁺ + 2AsO₄³⁻ ⇌ Ca₃(AsO₄)₂(s)

The formation of these precipitates effectively removes dissolved arsenic from the aqueous

phase. However, the long-term stability of these compounds is a critical consideration, as they

can be susceptible to re-dissolution under certain environmental conditions.[3][9]

Factors Affecting Treatment Efficiency
The efficiency of arsenic removal by calcium arsenate precipitation is influenced by several key

operational parameters:

pH: This is the most critical factor. The lowest equilibrium arsenic concentrations are

achieved at high pH levels, typically above 11.0.[2] At a pH around 12.5, arsenic

concentrations as low as 0.01 mg/L have been reported in equilibrium with

Ca₄(OH)₂(AsO₄)₂·4H₂O.[2] Different calcium arsenate species precipitate at different optimal

pH ranges.[7][8]

Ca/As Molar Ratio: The ratio of calcium to arsenic in the wastewater influences the type of

precipitate formed and the efficiency of removal.[7] Higher Ca/As ratios generally favor the

formation of more stable and less soluble calcium arsenate compounds.[8]

Presence of Competing Ions: The presence of other ions in the wastewater can interfere with

the precipitation process. Carbonate (CO₃²⁻) is particularly problematic as it competes with

arsenate to precipitate with calcium, forming calcium carbonate (CaCO₃).[5][10] This is a

significant issue because atmospheric carbon dioxide can dissolve in water and convert

calcium arsenates back into calcium carbonate, releasing the arsenic back into the solution.
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[3][10] Phosphate can also compete with arsenate, leading to the formation of mixed calcium

phosphate-arsenate compounds, which can enhance arsenic removal and stability.[4][10]

Temperature: Temperature can affect the solubility of calcium arsenate precipitates and the

reaction kinetics.

Initial Arsenic Concentration: The starting concentration of arsenic can impact the required

dosage of calcium and the final achievable arsenic concentration.

Stability of Precipitates and Sludge Disposal
A major challenge in using calcium arsenate precipitation is the long-term stability of the

resulting sludge. Many calcium arsenate compounds are unstable, especially at pH levels

below 8.3, where they can react with atmospheric CO₂ to form calcium carbonate and release

arsenic.[3][10] This instability poses a significant risk for the disposal of the arsenic-bearing

sludge, as leaching of arsenic can contaminate soil and groundwater.[11][12]

To address this issue, several strategies have been explored to enhance the stability of the

precipitate:

Co-precipitation with Phosphate: Introducing phosphate can lead to the formation of a more

stable mixed calcium phosphate-arsenate hydroxyapatite compound, which has a much

lower solubility than pure calcium arsenates.[4][10][13]

Coating with Ferric Arsenate: A novel approach involves coating the calcium arsenate

particles with a layer of ferric arsenate (FeAsO₄).[14] Ferric arsenate is significantly more

stable and less soluble than calcium arsenate, particularly under acidic conditions. This

coating effectively shields the calcium arsenate from the external environment, preventing its

dissolution.[11][14]

The final arsenic-containing sludge must be managed as hazardous waste.

Stabilization/solidification (S/S) technologies, such as mixing with cement or geopolymer

materials, are often employed to immobilize the arsenic before final disposal in a secure landfill.

[15][16]
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Table 1: Properties of Different Calcium Arsenate Precipitates

Compound
Formula

Common
Name

Optimal
Formation
pH

Ca/As Molar
Ratio

Resulting
Arsenic
Concentrati
on (mg/L)

Solubility
Product
(Ksp)

Ca₃(AsO₄)₂·x

H₂O

Tricalcium

Arsenate
3.0 - 7.0[7] ~1.5[7] > 1[10]

10⁻²¹.¹⁴ (for

x=3)[7]

Ca₄(OH)₂(As

O₄)₂·4H₂O
- > 9.0[8] 2.0 - 2.5[8]

As low as

0.01[2]
10⁻²⁷.⁴⁹[7]

Ca₅(AsO₄)₃(O

H)

Arsenate

Apatite

9.5 - 12.65[2]

[8]
1.67 - 1.90[2] < 0.5[2] 10⁻⁴⁰.¹²[7]

Table 2: Arsenic Removal Efficiency Under Various Conditions

Initial
As(V)
Conc.
(mg/L)

Calcium
Source

pH
Ca/As
Ratio

Final As
Conc.
(mg/L)

Removal
Efficiency
(%)

Referenc
e

25 - - - ~0.3 Up to 99% [13]

0.2 CaO - - 0.000383 99.9% [17]

1
MgCO₃-

Ca(OH)₂
- - < 0.1 > 90% [18]

10
MgCO₃-

Ca(OH)₂
- - < 2.0 > 80% [18]

Not

Specified
Lime 12.5 - 0.01 - [2]

Not

Specified
Lime ~12.5 - < 0.5 - [2]
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Experimental Protocols
Protocol 1: Jar Test for Determining Optimal pH and
Calcium Dosage
Objective: To determine the optimal pH and lime (Ca(OH)₂) dosage for arsenic removal from a

specific wastewater sample.

Materials:

Wastewater sample containing arsenic.

Lime slurry (e.g., 10 g/L Ca(OH)₂).

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment.

Nitric acid (HNO₃) for sample preservation.

Jar testing apparatus with multiple paddles and beakers (e.g., 1 L).

pH meter.

Filtration apparatus (e.g., 0.45 µm filters).

Analytical instrument for arsenic measurement (e.g., ICP-MS, HGAAS).

Procedure:

Sample Preparation: Collect a representative sample of the wastewater. If the arsenic is

present as As(III), perform a pre-oxidation step (e.g., using chlorine or hydrogen peroxide) to

convert it to As(V).

Jar Setup: Fill six 1-liter beakers with the wastewater sample. Place them in the jar testing

apparatus.

pH Adjustment (if testing for optimal pH): While stirring, adjust the pH of each beaker to a

different value (e.g., 8, 9, 10, 11, 12, 12.5) using acid or lime slurry.
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Lime Addition (if testing for optimal dosage): Set the pH of all beakers to a predetermined

value (e.g., 11.5). Add varying amounts of the lime slurry to each beaker to achieve a range

of Ca/As molar ratios.

Rapid Mix: Stir all beakers at a high speed (e.g., 100-120 rpm) for 1-3 minutes to ensure

rapid and complete mixing of the lime.

Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 20-30

minutes. This allows the precipitated calcium arsenate particles to agglomerate and form

larger flocs.

Sedimentation: Stop stirring and allow the flocs to settle for 30-60 minutes.

Sample Collection: Carefully withdraw a supernatant sample from the top of each beaker,

avoiding any settled sludge.

Sample Analysis:

Filter each supernatant sample through a 0.45 µm filter.

Acidify the filtered samples with nitric acid to preserve them for analysis.

Measure the residual arsenic concentration in each sample using a suitable analytical

method (see Protocol 2).

Data Evaluation: Plot the final arsenic concentration against the pH or the lime dosage to

determine the optimal condition that yields the lowest residual arsenic level.

Protocol 2: Analysis of Total Arsenic by Hydride
Generation Atomic Absorption Spectrometry (HGAAS)
Objective: To quantify the total arsenic concentration in treated water samples. This method is

highly sensitive and helps mitigate matrix interferences.[19]

Principle: Arsenic in the sample is reduced to volatile arsine gas (AsH₃) using a reducing agent

like sodium borohydride in an acidic solution. The arsine gas is then swept by an inert gas

(e.g., argon) into a heated quartz cell in the light path of an atomic absorption spectrometer.
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The arsenic atoms are atomized in the heated cell, and the absorption of light at a specific

wavelength (193.7 nm) is measured, which is proportional to the arsenic concentration.

Materials:

Atomic Absorption Spectrometer with a hydride generation system and an arsenic hollow

cathode lamp.

Reagents:

Concentrated Hydrochloric Acid (HCl).

Sodium borohydride (NaBH₄) solution (e.g., 3% w/v in 1% w/v NaOH).

Potassium iodide (KI) solution (e.g., 20% w/v).

Ascorbic acid solution (e.g., 10% w/v).

Arsenic standard solutions (for calibration).

Reagent water.

Procedure:

Sample Pre-reduction:

Pipette a known volume of the filtered and preserved water sample into a reaction flask.

Add concentrated HCl to achieve the required acid concentration (as per instrument

manual).

Add a solution of potassium iodide and ascorbic acid. This step is crucial to reduce any

remaining As(V) to As(III), as the hydride generation efficiency is much higher for As(III).

Allow the reduction to proceed for a specified time (e.g., 30-60 minutes) at room

temperature.
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Calibration: Prepare a series of arsenic standard solutions of known concentrations and a

blank. Process these standards through the same pre-reduction and analysis steps as the

samples to generate a calibration curve.

Arsine Generation and Measurement:

Place the reaction flask containing the pre-reduced sample onto the hydride generation

system.

The system automatically introduces the sodium borohydride solution into the flask. The

reaction generates arsine gas (AsH₃).

An inert carrier gas (argon) purges the arsine gas from the flask and transports it to the

heated quartz cell of the AA spectrometer.

The spectrometer measures the peak height or peak area of the absorbance signal at

193.7 nm.

Quantification: The arsenic concentration in the sample is determined by comparing its

absorbance signal to the calibration curve generated from the standard solutions.

(Note: Always follow the specific instructions and safety precautions provided by the instrument

manufacturer.[20])
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2. Precipitation Process
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Caption: Workflow for arsenic removal using calcium arsenate precipitation.
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Reactants in Solution Controlling Factors
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Caption: Formation of calcium arsenate precipitates under different conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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